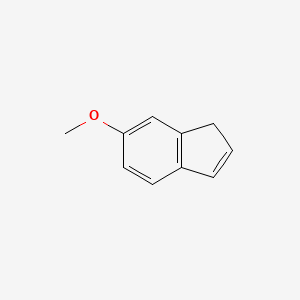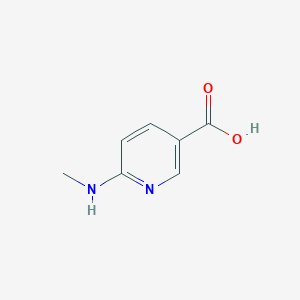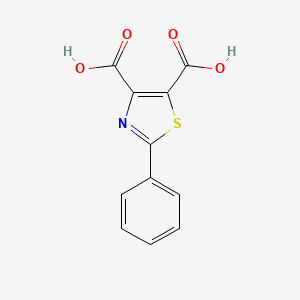![molecular formula C8H6N2O2 B1603051 吡咯并[1,2-a]嘧啶-3-羧酸 CAS No. 588720-53-0](/img/structure/B1603051.png)
吡咯并[1,2-a]嘧啶-3-羧酸
描述
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of new compounds related to Pyrrolo[1,2-a]pyrazine-3-carboxylic acid was carried out by two schemes using [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone as a key stage .Molecular Structure Analysis
The molecular formula of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is C9H16N2O2 . It has a molecular weight of 184.24 g/mol . The structure includes a pyrrole ring and a pyrazine ring .Physical And Chemical Properties Analysis
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .科学研究应用
抗菌活性
吡咯并[1,2-a]嘧啶衍生物已显示出显著的抗菌特性。 它们对多种细菌菌株有效,包括革兰氏阳性和革兰氏阴性微生物 。 这使得它们在开发新型抗生素和防腐剂方面具有价值。
抗真菌和抗病毒应用
这些化合物还表现出抗真菌和抗病毒活性。 它们抑制各种真菌和病毒生长的能力可用于治疗传染病以及开发抗真菌和抗病毒药物 .
抗焦虑特性
研究表明,某些含有吡咯并[1,2-a]嘧啶的配体具有抗焦虑活性。 它们与 18 kDa 转运蛋白 (TSPO) 相互作用,TSPO 参与调节焦虑的神经类固醇的生物合成 。 这表明它们在开发不含苯二氮卓类药物副作用的新型抗焦虑药物方面具有潜在用途。
激酶抑制
已知一些吡咯并[1,2-a]嘧啶衍生物抑制激酶活性。 激酶抑制剂在治疗各种癌症方面至关重要,因为它们可以干扰促进肿瘤生长和增殖的信号通路 .
药物化学和药物发现
吡咯并[1,2-a]嘧啶骨架由于其含氮杂环结构,成为药物发现中的一个有吸引力的目标。 它是设计具有潜在治疗应用的分子(尤其是小分子药物)的关键组成部分 .
荧光探针和聚合物结构
最后,这些化合物在材料科学中被用作荧光探针和聚合物中的结构单元。 它们的独特化学性质使它们能够用于制造具有特定光学特性的材料 .
安全和危害
未来方向
Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
作用机制
Target of Action
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . These compounds have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolo[1,2-a]pyrazine derivatives have exhibited more antibacterial, antifungal, and antiviral activities . This suggests that these compounds may interact with targets that play crucial roles in these biological processes.
Pharmacokinetics
It’s known that the synthesized compounds have high theoretical affinity values to the 18-kda translocator protein (tspo) and a favorable profile of admet characteristics .
Action Environment
It’s known that many pyrrolopyrazine derivatives have been isolated from various environments, including plants, microbes, soil, and marine life . This suggests that these compounds may exhibit different activities in different environments.
生化分析
Biochemical Properties
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid plays a crucial role in various biochemical reactions. It has been shown to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The compound interacts with several enzymes and proteins, including kinases, which are crucial for cell signaling pathways. These interactions often result in the inhibition of kinase activity, thereby affecting various cellular processes .
Cellular Effects
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid influences several cellular functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties suggest that it can disrupt the normal function of microbial cells, leading to cell death . Additionally, its anti-inflammatory and antioxidant activities indicate that it can modulate inflammatory responses and reduce oxidative stress in cells .
Molecular Mechanism
The molecular mechanism of action of pyrrolo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with various biomolecules. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with kinases results in the inhibition of kinase activity, which in turn affects downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrrolo[1,2-a]pyrazine-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular processes, which may have therapeutic implications .
Dosage Effects in Animal Models
The effects of pyrrolo[1,2-a]pyrazine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic processes . These interactions can influence the overall metabolic state of cells and organisms .
Transport and Distribution
The transport and distribution of pyrrolo[1,2-a]pyrazine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mode of action and its potential therapeutic applications .
属性
IUPAC Name |
pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-5-10-3-1-2-6(10)4-9-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBAPDMQXJFUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626516 | |
| Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588720-53-0 | |
| Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




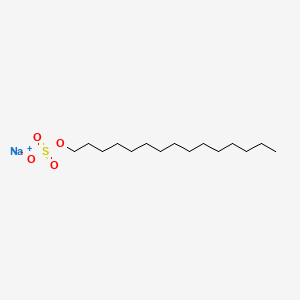

![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)
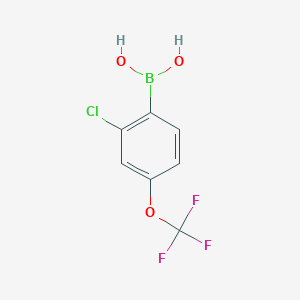


![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)
